molecular formula C17H25N3O3 B6499140 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide CAS No. 953225-77-9

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide

Cat. No.: B6499140
CAS No.: 953225-77-9
M. Wt: 319.4 g/mol
InChI Key: YVTFIRWQWSMBIC-UHFFFAOYSA-N
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Description

“N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide” is a chemical compound with the CAS Number: 1185299-61-9 . It has a molecular weight of 329.31 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes the compound , is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H . This indicates the presence of a piperidine ring, a methoxyethyl group, and a phenylethanediamide group in the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 329.31 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved data.

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . Further safety and hazard information specific to this compound is not available in the retrieved data.

Future Directions

Piperidine derivatives, including “N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide”, are pivotal in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTFIRWQWSMBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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